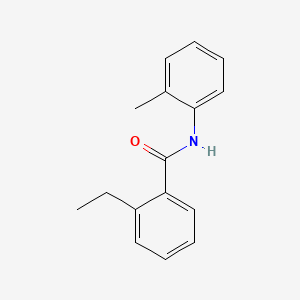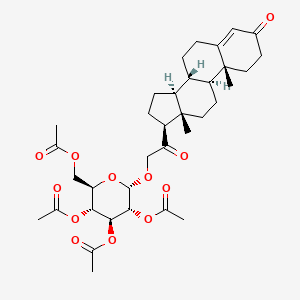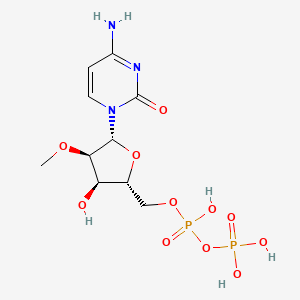
2'-O-Methylcytidine-5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification can influence the compound’s biochemical properties and its interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylcytidine-5’-diphosphate typically involves the methylation of cytidine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of 2’-O-Methylcytidine-5’-diphosphate may involve large-scale synthesis using automated synthesizers. These machines can perform the methylation and phosphorylation steps efficiently, ensuring high yield and purity. The process is typically followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methylcytidine-5’-diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2’-O-Methylcytidine-5’-triphosphate, while reduction can yield various reduced derivatives .
Aplicaciones Científicas De Investigación
2’-O-Methylcytidine-5’-diphosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is utilized in studies of RNA modifications and their effects on gene expression and regulation.
Mecanismo De Acción
The mechanism of action of 2’-O-Methylcytidine-5’-diphosphate involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methyl group at the 2’ position can affect the RNA’s stability, folding, and interactions with proteins and other molecules. This modification can alter the RNA’s biological activity and its role in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methylcytidine-5’-monophosphate: A similar compound with one phosphate group instead of two.
2’-O-Methylcytidine-5’-triphosphate: A compound with three phosphate groups, often used in studies of RNA polymerase activity.
5-Methylcytidine: A methylated form of cytidine without the 2’-O-methyl modification.
Uniqueness
2’-O-Methylcytidine-5’-diphosphate is unique due to its specific methylation at the 2’ position and the presence of two phosphate groups. This combination of modifications can significantly influence its biochemical properties and its interactions with other molecules, making it a valuable tool in various research applications .
Propiedades
Número CAS |
28714-98-9 |
|---|---|
Fórmula molecular |
C10H17N3O11P2 |
Peso molecular |
417.20 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
ISSFCGLAQQYMBB-ZOQUXTDFSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


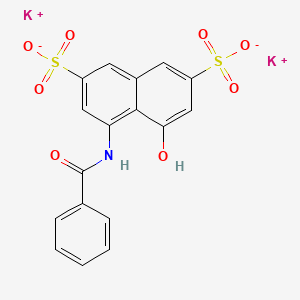
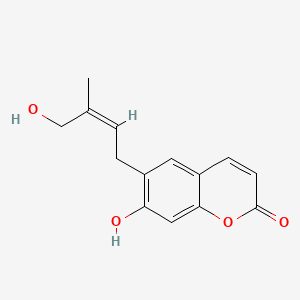
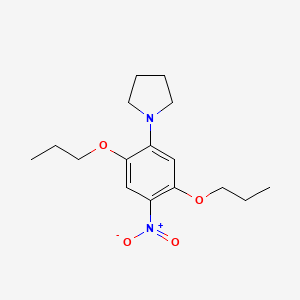
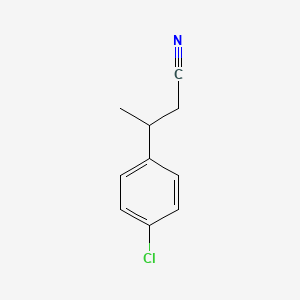
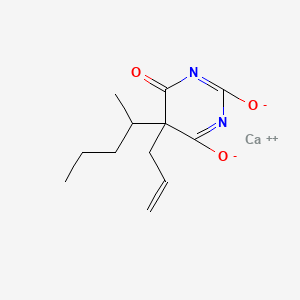

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)



![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

